molecular formula C9H18ClNO2 B000597 Gabapentin Hydrochloride CAS No. 60142-95-2

Gabapentin Hydrochloride

Cat. No. B000597
Key on ui cas rn: 60142-95-2
M. Wt: 207.70 g/mol
InChI Key: XBUDZAQEMFGLEU-UHFFFAOYSA-N
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Patent
US04894476

Procedure details

An ion exchange column is prepared by filling a glass column with 380 mL of AmberliteRIRA-68. The resin is rinsed with a dilute ammonia solution, 140 mL ammonium hydroxide in 3 L water, followed by deionized water to a neutral pH, (about 2 L). A 1 N solution of (1-aminomethyl)-cyclohexaneacetic acid hydrochloride is prepared by dissolving 64.6 g of (1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate (4:4:1) in 310 mL of deionized water. This solution is filtered through a filter to remove any insoluble material or extracted with an organic solvent such as dichloromethane.
Name
(1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[ClH:2].[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[ClH:2].[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1.2,4.5|

Inputs

Step One
Name
(1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate
Quantity
64.6 g
Type
reactant
Smiles
O.Cl.NCC1(CCCCC1)CC(=O)O
Name
Quantity
310 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ion exchange column is prepared
WASH
Type
WASH
Details
The resin is rinsed with a dilute ammonia solution, 140 mL ammonium hydroxide in 3 L water
FILTRATION
Type
FILTRATION
Details
This solution is filtered through
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
to remove any insoluble material
EXTRACTION
Type
EXTRACTION
Details
extracted with an organic solvent such as dichloromethane

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
Cl.NCC1(CCCCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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